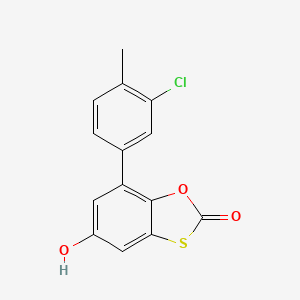

7-(3-chloro-4-methylphenyl)-5-hydroxy-1,3-benzoxathiol-2-one

Description

Properties

IUPAC Name |

7-(3-chloro-4-methylphenyl)-5-hydroxy-1,3-benzoxathiol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO3S/c1-7-2-3-8(4-11(7)15)10-5-9(16)6-12-13(10)18-14(17)19-12/h2-6,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKXEIUMCIPPBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C3C(=CC(=C2)O)SC(=O)O3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chloro-4-methylphenyl)-5-hydroxy-1,3-benzoxathiol-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often include the use of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(3-chloro-4-methylphenyl)-5-hydroxy-1,3-benzoxathiol-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the chlorine atom can produce various substituted derivatives.

Scientific Research Applications

7-(3-chloro-4-methylphenyl)-5-hydroxy-1,3-benzoxathiol-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 7-(3-chloro-4-methylphenyl)-5-hydroxy-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Benzoxathiol Derivatives

The following table and analysis compare 7-(3-chloro-4-methylphenyl)-5-hydroxy-1,3-benzoxathiol-2-one with structurally or functionally related compounds:

Structural and Functional Insights:

Position of Hydroxyl Group :

- OL-1 and tioxolone feature a 6-hydroxyl group, which is critical for their antimicrobial and antipsoriatic activities . In contrast, the target compound has a 5-hydroxyl group, which may alter electronic properties and binding affinity to biological targets.

Aryl Substitution :

- The 7-(3-chloro-4-methylphenyl) group in the target compound introduces steric and electronic effects distinct from BOT-4-one’s unspecified aryl substitution. The chloro and methyl groups could enhance lipophilicity and membrane penetration compared to simpler analogs like OL-1.

Biological Activity :

- BOT-4-one suppresses lymphoma cell proliferation via JAK3/STAT3 inhibition and NLRP3 inflammasome modulation , suggesting that the target compound’s aryl substitution might similarly target inflammatory or oncogenic pathways. However, the methyl group in its 4-position could influence selectivity or potency.

Therapeutic Potential: While tioxolone and OL-1 are validated in dermatology and antimicrobial therapy , the target compound’s unique substitution pattern may expand applications to chronic inflammation or hematologic malignancies, pending empirical validation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-(3-chloro-4-methylphenyl)-5-hydroxy-1,3-benzoxathiol-2-one?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenated aromatic precursors. For example:

Core formation : Condensation of 3-chloro-4-methylphenol with a benzoxathiolone precursor under basic conditions (e.g., NaH/THF at 0°C) to form the heterocyclic core .

Hydroxylation : Selective hydroxylation at the 5-position via demethylation or oxidation, often using aqueous HCl or acetic acid .

Key intermediates should be purified via column chromatography, and yields are optimized by controlling reaction time and stoichiometry .

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming the aromatic substitution pattern and hydroxyl group placement. For example, the hydroxyl proton appears as a singlet near δ 10–12 ppm .

- HPLC : Purity (>95%) is verified using reverse-phase HPLC with UV detection (λ = 254 nm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (CHClOS, exact mass 278.71) .

Advanced Research Questions

Q. How can researchers optimize the yield of 7-(3-chloro-4-methylphenyl)-5-hydroxy-1,3-benzoxathiol-2-one under varying reaction conditions?

- Methodological Answer : Use orthogonal experimental design to test variables:

- Temperature : Lower temperatures (0–5°C) minimize side reactions during condensation .

- Catalyst : NaH in THF outperforms KCO in selectivity for the benzoxathiolone core .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates .

Statistical tools like ANOVA can identify significant factors affecting yield .

Q. How can contradictions in spectral data during structural elucidation be resolved?

- Methodological Answer :

- Case Study : If H NMR shows unexpected splitting for the hydroxyl group, consider tautomerism or hydrogen bonding. Compare with analogs like 5-hydroxybenzoxathiolones, where intramolecular H-bonding shifts proton signals .

- X-ray Crystallography : Resolve ambiguities by obtaining a crystal structure, which provides definitive bond angles and substituent positions .

- DFT Calculations : Validate NMR chemical shifts via computational modeling (e.g., B3LYP/6-31G* basis set) .

Q. What strategies are used to study the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Substituent Modification : Synthesize analogs with varying halogen (e.g., Br instead of Cl) or methyl group positions. Test biological activity against target enzymes .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonding between the hydroxyl group and active-site residues .

- In Vitro Assays : Compare IC values in enzyme inhibition studies to correlate substituent effects with potency .

Q. What are the stability profiles of this compound under different storage and experimental conditions?

- Methodological Answer :

- Hydrolytic Stability : The benzoxathiolone ring is susceptible to hydrolysis in strong acids (pH < 2) or bases (pH > 10). Stability studies in buffered solutions (pH 4–8) show <5% degradation over 72 hours .

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 200°C, suggesting room-temperature storage is optimal .

- Light Sensitivity : UV-Vis spectra under accelerated light exposure (ICH Q1B guidelines) confirm photostability for short-term experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.